![molecular formula C13H11F2NO3 B2981691 4-[4-(Difluoromethyl)-5-ethyl-1,2-oxazol-3-yl]benzoic acid CAS No. 2248354-97-2](/img/structure/B2981691.png)
4-[4-(Difluoromethyl)-5-ethyl-1,2-oxazol-3-yl]benzoic acid
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Description
The compound “4-(Difluoromethyl)benzoic acid” is a mono-constituent substance with the molecular formula C8H6F2O2 . It has a molecular weight of 172.13 . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of similar fluorinated compounds often involves selective difluoromethylation and monofluoromethylation methods, including nucleophilic, electrophilic, and free radical di- and monofluoromethylation reagents and reactions .Molecular Structure Analysis
The InChI code for “4-(Difluoromethyl)benzoic acid” is 1S/C8H6F2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
The introduction of fluorine atoms and fluorinated moieties into organic molecules is a fast-growing research field, as fluorine atoms play crucial roles in life science and materials science-related applications .Physical And Chemical Properties Analysis
“4-(Difluoromethyl)benzoic acid” is a solid substance under normal conditions . It has a molecular weight of 172.13 .Safety and Hazards
Future Directions
The selective introduction of fluorine atoms and fluorinated moieties into organic molecules is a fast-growing research field . Both difluoromethyl and monofluoromethyl groups can often bring about many beneficial effects to the target molecules . Therefore, the development of new synthetic methods for CF2H- and CH2F-containing compounds represents a promising direction for future research .
properties
IUPAC Name |
4-[4-(difluoromethyl)-5-ethyl-1,2-oxazol-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO3/c1-2-9-10(12(14)15)11(16-19-9)7-3-5-8(6-4-7)13(17)18/h3-6,12H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOMDBTXXAHXKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CC=C(C=C2)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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